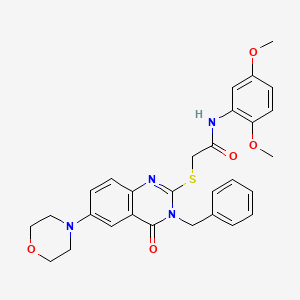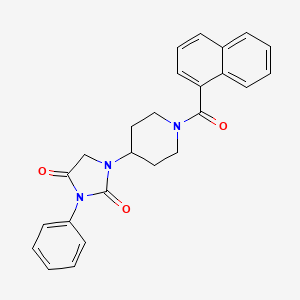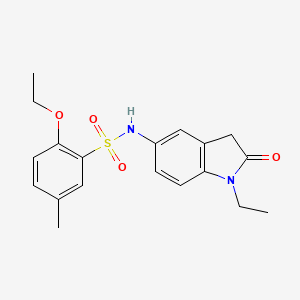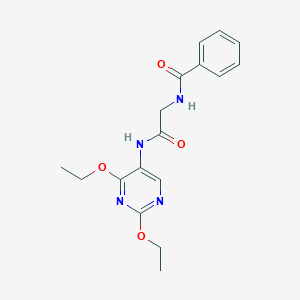
7-Cyano-1-fluorosulfonyloxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CFSN is a naphthalene derivative that is commonly used as a fluorescent probe in biochemical and physiological studies.
作用机制
7-Cyano-1-fluorosulfonyloxynaphthalene functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, this compound is in a non-fluorescent state due to the quenching effect of the cyano group. However, when this compound interacts with a target molecule, the cyano group is displaced, resulting in the activation of the fluorophore and the emission of fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or affect the viability of cells. Additionally, this compound has been shown to be non-toxic and non-carcinogenic.
实验室实验的优点和局限性
One of the main advantages of using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe is its high sensitivity and selectivity. It can detect low concentrations of target molecules with high accuracy. Additionally, this compound is easy to use and can be applied to a wide range of research applications.
However, there are also limitations to the use of this compound. One of the main limitations is its limited photostability. This compound is prone to photobleaching, which can affect the accuracy of the results. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence intensity.
未来方向
There are several future directions for research on 7-Cyano-1-fluorosulfonyloxynaphthalene. One potential direction is the development of more photostable derivatives of this compound. This would improve the accuracy and reliability of the results obtained from experiments using this compound as a fluorescent probe.
Another potential direction is the application of this compound in the study of protein-ligand interactions. This compound has been shown to be effective in detecting protein-protein interactions, and it may also be useful in the study of protein-ligand interactions.
Finally, the use of this compound in live-cell imaging is an area of future research. This compound has been shown to be effective in detecting protein-protein interactions in vitro and in vivo, and it may also be useful in the study of protein dynamics in living cells.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high sensitivity and selectivity make it an effective fluorescent probe for the study of protein-protein interactions, protein-ligand interactions, and protein dynamics. However, its limited photostability and sensitivity to pH changes are limitations that need to be addressed. Future research on this compound should focus on the development of more photostable derivatives, the application of this compound in live-cell imaging, and the study of protein-ligand interactions.
合成方法
The synthesis of 7-Cyano-1-fluorosulfonyloxynaphthalene involves the reaction of 7-nitro-1-naphthol with sulfur trioxide and hydrogen fluoride in the presence of a catalyst. The resulting product is then reacted with cyanide to produce this compound. This method has been reported to yield high purity and a good yield of this compound.
科学研究应用
7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has been widely used as a fluorescent probe in various research fields. One of its primary applications is in the study of protein-protein interactions. This compound has been used to detect and quantify protein-protein interactions in vitro and in vivo. Additionally, this compound has been used to study the structure and function of proteins, as well as the dynamics of protein folding.
属性
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butyl-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-ca rboxamide](/img/structure/B2570160.png)

![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)


![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)



![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)